REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1OC)[CH:5]=[O:6].[H-].[CH2:13]1COCC1>>[F:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:7]=[CH:8][C:9]=1[CH3:13]
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Name
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|
Quantity
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12.5 g
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Type
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reactant
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Smiles
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FC=1C=C(C=O)C=CC1OC
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
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Details
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The reaction was stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
quenched with 250 ml 1N HCl solution
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Type
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STIRRING
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Details
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The resulting mixture was stirred for 15 min
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Duration
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15 min
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Type
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FILTRATION
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Details
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filtered through a short column of Celite®
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Type
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EXTRACTION
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Details
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The product was extracted with ethyl acetate
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layer was dried with MgSO4
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
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to give a viscous oil in 11.6 g
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Type
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CUSTOM
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Details
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This product was used without further purification
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |